

nedocromil mast cell stabilization potency

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Nedocromil

CAS No.: 69049-73-6

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Potency & Efficacy Data Summary

Comparison / Effect	Experimental Model / Context	Key Quantitative Findings	Significance & Proposed Mechanism
vs. Sodium Cromoglycate (SCG)	Atopic asthmatic subjects; AMP-induced bronchoconstriction [1]	3.9x more potent (by FEV1); 8.0x more potent (by Vmax30) in increasing AMP provocation dose [1]	More effective at inhibiting bronchoconstriction; superior mast cell stabilization and broader anti-inflammatory effects [2].
vs. Lodoxamide	Preclinical animal model (context: allergic conjunctivitis) [2]	Lodoxamide reported as ~2500x more potent than SCG; direct potency comparison to nedocromil not established [2].	Highlights varying potency within the mast cell stabilizer class.
Inhibition of Sensory Nerve Activation	Human skin model; histamine-induced itch and flare [3]	~74% reduction in itch; ~65% reduction in flare area [3].	Demonstrates direct modulation of sensory nerve function, a mechanism distinct from mast cell stabilization [3].

Comparison / Effect	Experimental Model / Context	Key Quantitative Findings	Significance & Proposed Mechanism
Inhibition of Inflammatory Cells	<i>In vitro</i> human eosinophil activation [4]	Dose-dependent inhibition of PAF-induced activation; optimal at 10^{-7} mol/L [4].	Suppresses activity of key cells in allergic inflammation (eosinophils, neutrophils, macrophages), contributing to its anti-inflammatory profile [2] [5] [4].

Detailed Experimental Protocols

Understanding the methodology behind key findings is crucial for evaluation.

• Protocol 1: Bronchoconstrictor Challenge in Asthma [1]

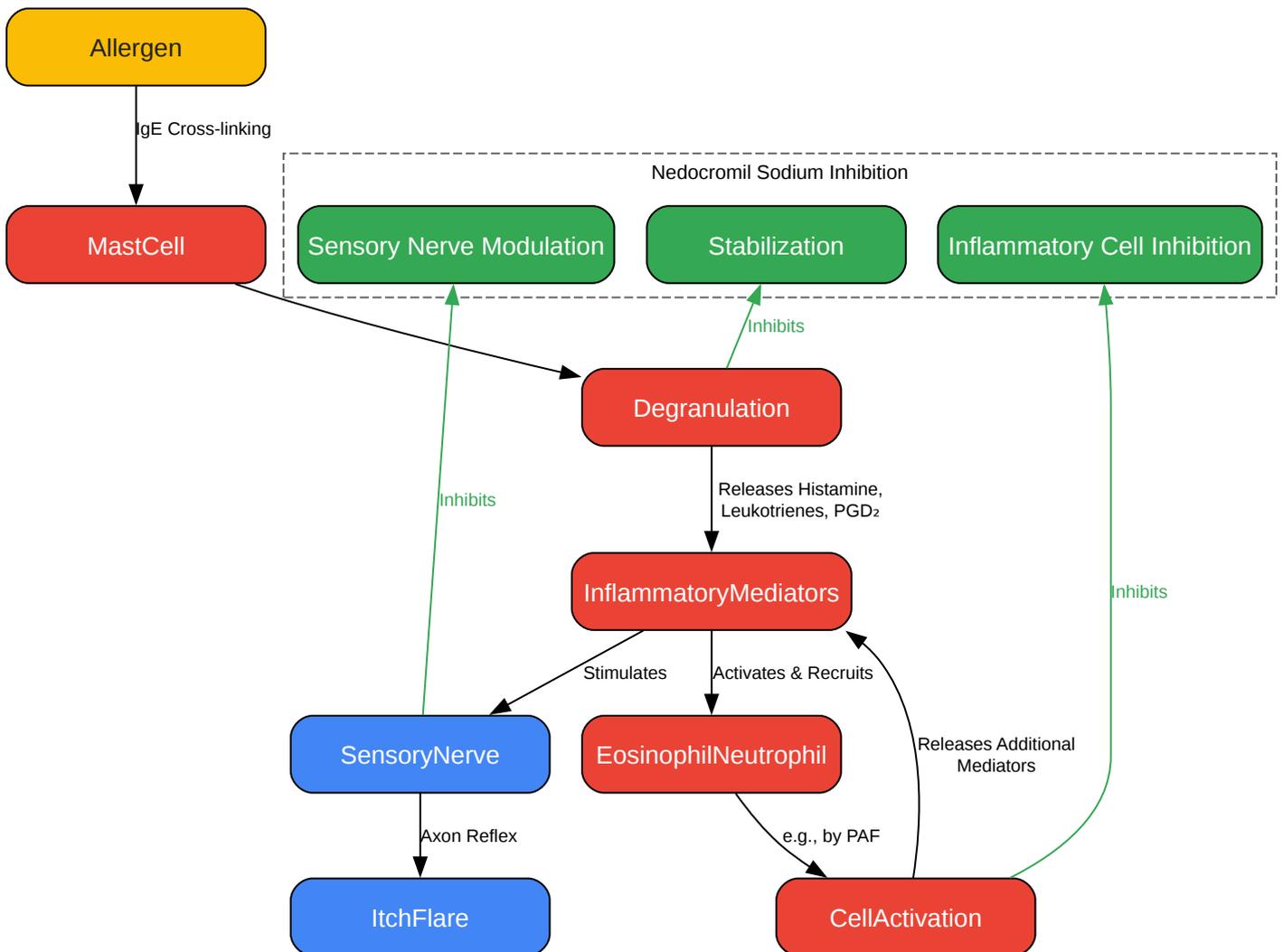
- **Objective:** To compare the protective potency of **nedocromil** sodium and sodium cromoglycate (SCG) against a bronchoconstrictor challenge.
- **Subjects:** Eight atopic asthmatic subjects.
- **Intervention:** Inhaled nebulized placebo, SCG, or **nedocromil** sodium in a randomized sequence.
- **Challenge:** Adenosine monophosphate (AMP) was inhaled after treatment.
- **Primary Outcome:** The provocation dose of AMP required to cause a 20% fall in FEV1 (PD20 FEV1) and a 40% fall in Vmax30 (PD40 Vmax30) was calculated and compared between the pretreatment groups.

• Protocol 2: Inhibition of Itch and Flare in Skin [3]

- **Objective:** To test the hypothesis that **nedocromil** sodium inhibits sensory nerve function.
- **Subjects:** Eight non-atopic human volunteers.
- **Intervention:** **Nedocromil** sodium (2%) or a water control was introduced into the skin of the forearm via **iontophoresis** to ensure adequate dermal penetration.
- **Challenge:** Histamine was injected intradermally at the same site 10 minutes after iontophoresis.
- **Primary Outcomes:**
 - **Itch:** Assessed by subjects on a visual analogue scale every 20 seconds for 5 minutes.
 - **Flare:** The area of flare around the injection site was measured at 10 minutes using scanning laser Doppler imaging.

Mechanism of Action & Signaling Pathways

Nedocromil sodium's effects are pleiotropic, meaning it acts through multiple mechanisms rather than a single pathway.



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The diagram above illustrates the multi-targeted mechanism of action of **nedocromil** sodium:

- **Mast Cell Stabilization:** It is thought to prevent the flux of calcium into mast cells, thereby inhibiting the degranulation and release of pre-formed and newly generated inflammatory mediators like histamine, leukotrienes, and prostaglandins [2] [5].
- **Sensory Nerve Modulation:** A key differentiator is its ability to modulate the activation and conduction of sensory nerves. This directly inhibits neurogenic inflammation, leading to reduced itch and flare responses, as shown in the skin model [3].
- **Suppression of Other Inflammatory Cells:** **Nedocromil** sodium directly inhibits the activation and enhancement of effector functions in eosinophils, neutrophils, and macrophages, which are critical in perpetuating the inflammatory response in asthma and other allergic conditions [5] [4].

Conclusion for Research and Development

For researchers and drug development professionals, the data positions **nedocromil** sodium as a versatile anti-inflammatory agent. Its high potency compared to first-generation cromones and its unique multi-modal mechanism—combining mast cell stabilization, sensory nerve modulation, and direct effects on other leukocytes—make it a valuable compound for study.

Its clinical utility, however, may be influenced by factors beyond pure potency, such as formulation, dosing frequency, and patient comfort, as seen in comparative studies with other mast cell stabilizers like pemirolast [6].

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To cite this document: Smolecule. [nedocromil mast cell stabilization potency]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b536933#nedocromil-mast-cell-stabilization-potency]

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